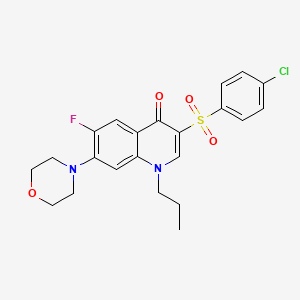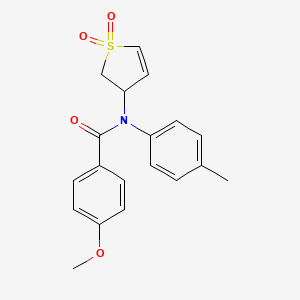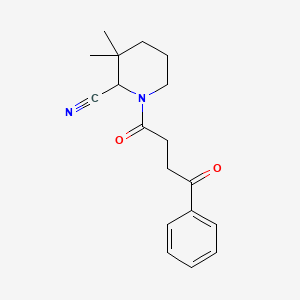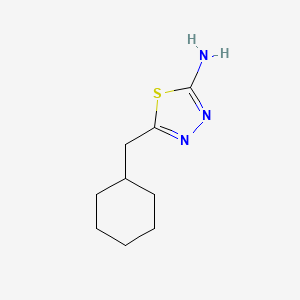![molecular formula C18H14N6S B2570881 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 848213-78-5](/img/structure/B2570881.png)
7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C18H14N6S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has shown that compounds similar to 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine possess significant antimicrobial properties. For instance, Mabkhot et al. (2016) synthesized thiophene-based heterocycles with notable antibacterial and antifungal activities, indicating potential in fighting microbial infections (Mabkhot et al., 2016).
Synthesis and Structure-Activity Relationships
Salem et al. (2015) explored the regioselective synthesis of fused heterocycles, including [1,2,4]triazolo[1,5-a]pyrimidine, under various conditions, highlighting the significance of these compounds in synthetic chemistry (Salem et al., 2015).
Analgesic and Anti-inflammatory Applications
Shaaban et al. (2008) researched pyrazolo[1,5-a]pyrimidine derivatives, noting their potential analgesic and anti-inflammatory effects, which could be relevant for medical applications (Shaaban et al., 2008).
Use in Tritium Labeling
Baraldi et al. (1996) demonstrated the use of triazolopyrimidine derivatives in tritium labeling, an essential technique in biochemistry and pharmacology (Baraldi et al., 1996).
Cyclocondensation Reactions
Desenko et al. (1998) explored the cyclocondensation reactions of triazolopyrimidine derivatives, contributing to the understanding of chemical reactions involving these compounds (Desenko et al., 1998).
Green Synthesis
Abdelhamid et al. (2016) focused on the green, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines, emphasizing environmentally friendly methods in chemistry (Abdelhamid et al., 2016).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of triazolopyrimidine for potential use in treating tuberculosis, showcasing the therapeutic applications of these compounds (Titova et al., 2019).
Synthesis of Heterocyclic Compounds
Elmaati (2002) and Abdelriheem et al. (2017) focused on synthesizing novel pyrazolo[1,5-a]pyrimidines and related compounds, contributing to the diversity and utility of these heterocyclic compounds in various fields (Elmaati, 2002), (Abdelriheem et al., 2017).
Biochemical and Insecticidal Properties
Soliman et al. (2020) synthesized sulfonamide thiazole derivatives with potential as insecticidal agents, indicating the broader applications of these compounds in agriculture and pest control (Soliman et al., 2020).
Antitumor Activity
Shaaban et al. (2011) explored pyrazolo[1,5-a]pyrimidines as potential inhibitors of Aurora-A kinase, highlighting their potential in cancer research (Shaaban et al., 2011).
Eigenschaften
IUPAC Name |
10-(2,4-dimethylphenyl)-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6S/c1-11-5-6-14(12(2)8-11)24-17-13(9-20-24)18-21-16(15-4-3-7-25-15)22-23(18)10-19-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMUGARMYBIBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)


![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)

![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)
![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2570815.png)


![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)